Thermobiszeaxanthin-13-13
Description
Properties
Molecular Formula |
C78H124O14 |
|---|---|
Molecular Weight |
1285.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(11-methyldodecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 11-methyldodecanoate |
InChI |
InChI=1S/C78H124O14/c1-53(2)33-25-21-17-15-19-23-27-41-67(79)87-51-65-69(81)71(83)73(85)75(91-65)89-61-47-59(9)63(77(11,12)49-61)45-43-57(7)39-31-37-55(5)35-29-30-36-56(6)38-32-40-58(8)44-46-64-60(10)48-62(50-78(64,13)14)90-76-74(86)72(84)70(82)66(92-76)52-88-68(80)42-28-24-20-16-18-22-26-34-54(3)4/h29-32,35-40,43-46,53-54,61-62,65-66,69-76,81-86H,15-28,33-34,41-42,47-52H2,1-14H3/b30-29+,37-31+,38-32+,45-43+,46-44+,55-35+,56-36+,57-39+,58-40+/t61-,62-,65-,66-,69-,70-,71+,72+,73-,74-,75?,76?/m1/s1 |
InChI Key |
VONGOBDGENIJJS-GISNKCBBSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCCCCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCCCCCCC(C)C)C)\C)\C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of Thermobiszeaxanthin 13 13
Identification of Thermobiszeaxanthin-13-13 in Thermophilic Microorganisms
This compound, along with related compounds, is primarily found in bacteria that flourish at high temperatures. These thermophiles have evolved specialized cellular components, including unique carotenoids, to maintain membrane fluidity and protect against oxidative stress in their harsh habitats. nih.gov
Thermus thermophilus as a Primary Producer of this compound
The extreme thermophile Thermus thermophilus is a well-established primary producer of a group of C50 carotenoids known as thermozeaxanthins and thermobiszeaxanthins. nih.govnih.govresearchgate.net These compounds are zeaxanthin-glucoside-fatty acid esters. nih.gov Specifically, this compound is a zeaxanthin (B1683548) di-β-D-glucoside esterified with branched-chain fatty acids. nih.gov Research has identified that the product of the crtB gene, phytoene (B131915) synthase, is a rate-limiting enzyme in the carotenoid biosynthesis pathway of T. thermophilus. asm.org The production of these carotenoids in T. thermophilus can be induced by light, a process regulated by the LitR protein, which acts as a repressor in the dark. tandfonline.com The complex carotenoid glucoside esters, including this compound, are embedded in the lipid bilayers of T. thermophilus, contributing to the stability of its cell membrane at high temperatures. nih.gov
Thermus filiformis and Other Thermophilic Bacterial Sources of this compound
Thermus filiformis, another thermophilic bacterium, is also known to produce thermozeaxanthins. researchgate.net This aerobic thermophile was originally isolated from a hot spring. researchgate.net While the specific identification of this compound in T. filiformis is not as extensively documented as in T. thermophilus, the presence of related thermozeaxanthins suggests its likely production. researchgate.net The study of various Thermus species is crucial for understanding the diversity of carotenoid production within this genus. annualreviews.org
Occurrence of this compound in Deinococcus-Thermus Phylum
The phylum Deinococcus-Thermus is renowned for its members' resistance to extreme conditions, including high temperatures and radiation. nih.govresearchgate.netnih.gov Bacteria within this phylum are often pigmented due to the synthesis of carotenoids. nih.govresearchgate.net Thermus thermophilus, a key producer of this compound, belongs to this phylum. nih.govnih.gov The unique carotenoids produced by these bacteria, such as thermozeaxanthins, are a subject of ongoing research to understand their role in stress resistance. nih.govresearchgate.net The presence of these specialized carotenoids is a characteristic feature of many species within the Deinococcus-Thermus lineage. libretexts.org
Isolation from Other Microorganisms (e.g., Meiothermus ruber, Chlorobium tepidum, Rhodococcus marinus)
While Thermus species are the primary sources, related carotenoid structures have been identified in other microorganisms. Meiothermus ruber produces deinoxanthin (B1255772) glucoside esters. researchgate.net The green sulfur bacterium Chlorobium tepidum synthesizes OH-γ-carotene glucoside laurate and OH-chlorobactene glucoside laurate. nih.gov Rhodothermus marinus is known to produce monocyclic carotenoid glucoside esters, with salinixanthin (B1249706) being a notable example. researchgate.net Although these are not this compound, their structural similarities highlight a broader distribution of complex glycosylated carotenoids in diverse thermophilic and extremophilic bacteria.
Environmental Niches Inhabited by this compound Producing Organisms
Organisms that produce this compound and other thermozeaxanthins are typically found in high-temperature environments. wikipedia.org Thermus thermophilus was originally isolated from a Japanese thermal spa and thrives in terrestrial volcanic hot springs with optimal growth temperatures between 65 and 72°C. nih.govatcc.org Similarly, Thermus filiformis was isolated from a hot spring. researchgate.net These thermophiles are also found in deep-sea hydrothermal vents and decaying plant matter like compost. wikipedia.org The ability of these bacteria to survive in such extreme heat is partly attributed to the presence of carotenoids like this compound, which help maintain membrane integrity. nih.govnps.gov
Phylogenetic Relationships and Distribution Patterns of this compound Biosynthesis Genes
The biosynthesis of C50 carotenoids like this compound involves a series of enzymatic reactions. researchgate.netnih.govnih.gov The initial steps, leading to the formation of the C40 backbone, are catalyzed by enzymes such as phytoene synthase (crtB), which has been identified and studied in Thermus thermophilus. asm.organnualreviews.org The subsequent elongation and modification steps, including glycosylation and acylation, are less universally conserved. nih.gov
Genome-scale metabolic models of Thermus thermophilus have helped to elucidate the synthetic pathway of thermozeaxanthins and thermobiszeaxanthins. nih.gov These models have incorporated reactions for glycosyltransferase and acyltransferase enzymes, sometimes inferred from other bacteria, to complete the pathway. nih.gov The genes responsible for carotenoid biosynthesis in T. thermophilus are located on a large megaplasmid, pTT27. tandfonline.com The phylogenetic analysis of these genes, particularly those involved in the later, more specialized steps of this compound synthesis, can provide insights into the evolutionary origins and distribution of this unique metabolic capability among thermophilic bacteria. Further comparative genomic and metabolic flux analyses of different thermophiles are needed to fully understand the diversity and evolution of these pathways. nih.gov
Biosynthesis and Metabolic Pathways of Thermobiszeaxanthin 13 13
Overview of the Thermobiszeaxanthin-13-13 Biosynthesis Pathway
The biosynthesis of all carotenoids, including this compound, starts with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). creative-proteomics.com These precursors are generally synthesized through the mevalonate (B85504) (MVA) pathway in eukaryotes or the methylerythritol phosphate (B84403) (MEP) pathway in prokaryotes and plants. mdpi.com
Through a series of condensation reactions catalyzed by prenyltransferases, these C5 units are assembled into the C20 molecule, geranylgeranyl diphosphate (GGPP). creative-proteomics.comnih.gov The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules to form the colorless C40 carotenoid, phytoene (B131915), a reaction catalyzed by the enzyme phytoene synthase. creative-proteomics.commdpi.com
Subsequent desaturation and isomerization reactions convert phytoene into the colored carotenoid lycopene (B16060). nih.gov Lycopene then undergoes cyclization to form β-carotene. Hydroxylation of β-carotene at the 3 and 3' positions by a hydroxylase yields zeaxanthin (B1683548), a key C40 xanthophyll that serves as the direct precursor for the elongation to the C50 backbone of thermobiszeaxanthin (B1260996).
Table 1: Key Precursors in the Biosynthesis of the Zeaxanthin Backbone
| Precursor Molecule | Description | Key Enzyme(s) |
| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | C5 isoprenoid building blocks. creative-proteomics.com | Synthesized via MVA or MEP pathway. mdpi.com |
| Geranylgeranyl Diphosphate (GGPP) | C20 intermediate formed from IPP and DMAPP. nih.gov | GGPP synthase (CrtE). mdpi.com |
| Phytoene | C40 hydrocarbon, first colorless carotenoid. creative-proteomics.com | Phytoene synthase (CrtYB). mdpi.com |
| Lycopene | Colored C40 carotenoid. mdpi.com | Phytoene desaturase (CrtI). mdpi.com |
| β-Carotene | Cyclized C40 carotenoid. | Lycopene cyclase. |
| Zeaxanthin | Dihydroxylated C40 xanthophyll. | β-carotene hydroxylase. |
Once zeaxanthin is synthesized, the pathway diverges towards the formation of this compound through glycosylation. This step is catalyzed by glycosyltransferase enzymes, which transfer sugar moieties from an activated donor molecule to an acceptor. uzh.ch In the case of thermobiszeaxanthin, glucose units are attached to the hydroxyl groups of zeaxanthin.
Glycosyltransferases are a diverse family of enzymes that catalyze the formation of glycosidic bonds. ebi.ac.uk They are typically type II membrane proteins with their catalytic domain located in the lumen of the endoplasmic reticulum or Golgi apparatus. glycopedia.eu The reaction involves the transfer of a sugar from a nucleotide sugar donor, such as UDP-glucose, to the hydroxyl group of the acceptor molecule, in this case, the zeaxanthin. uzh.chnih.gov This sequential glycosylation results in the formation of zeaxanthin diglucoside. genome.jp In Thermus thermophilus, gaps in the understanding of this pathway were filled by referencing glycosyltransferase enzymes from other bacteria like Staphylococcus aureus. nih.gov
The final step in the biosynthesis of this compound is the esterification of the glucose moieties with fatty acids. This reaction is catalyzed by acyltransferase enzymes. nih.gov Acyltransferases are a broad class of enzymes that facilitate the transfer of an acyl group, often from an acyl-CoA donor, to an acceptor molecule. wikipedia.orgresearchgate.net
In the context of this compound, acyltransferases catalyze the formation of an ester bond between the hydroxyl groups of the glucose residues on zeaxanthin diglucoside and the carboxyl group of a fatty acid. nih.gov The specific fatty acids attached can vary, leading to different forms of thermobiszeaxanthin, such as thermobiszeaxanthin-13-15 (B1260265) and -15-15. genome.jpresearchgate.net The "-13-13" designation specifically refers to the esterification with two C13 fatty acids.
Integration of this compound Biosynthesis with Central Metabolism
The production of this compound is not an isolated pathway but is intricately linked with the central metabolic networks of the cell, particularly fatty acid metabolism.
The acyl groups used in the esterification of thermobiszeaxanthin are derived from the cell's fatty acid pool. nih.gov In many bacteria, branched-chain fatty acids (BCFAs) are synthesized using precursors from branched-chain amino acid (BCAA) catabolism. nih.gov For instance, the breakdown of isoleucine, valine, and leucine (B10760876) can provide the initial building blocks for anteiso- and iso-branched-chain fatty acids. nih.govmdpi.com
This connection implies that the availability of specific BCAAs can influence the types of fatty acids available for esterification, thereby affecting the final composition of thermobiszeaxanthin molecules. frontiersin.org The metabolism of BCAAs is converted into short-chain acyl-CoA primers which then enter the fatty acid synthesis pathway (FASII). nih.gov This direct link highlights a coordinated regulation between amino acid catabolism, fatty acid synthesis, and carotenoid modification.
Table 2: Integration of Metabolic Pathways in this compound Synthesis
| Metabolic Pathway | Contribution to this compound Synthesis | Key Intermediates/Enzymes |
| Isoprenoid Biosynthesis | Provides the C40 zeaxanthin backbone. creative-proteomics.commdpi.com | IPP, DMAPP, GGPP, Phytoene Synthase. |
| Glycolysis/Gluconeogenesis | Provides glucose for glycosylation. | UDP-glucose. |
| Glycosylation | Attaches glucose moieties to zeaxanthin. uzh.chnih.gov | Glycosyltransferases. nih.gov |
| Branched-Chain Amino Acid Catabolism | Provides precursors for branched-chain fatty acids. nih.govmdpi.com | Isoleucine, Valine, Leucine. |
| Fatty Acid Synthesis | Synthesizes the acyl chains for esterification. wikipedia.org | Acyl-CoA, Acyltransferases. nih.gov |
| Esterification | Attaches fatty acyl groups to the glucose residues. nih.gov | Acyltransferases. nih.gov |
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgnih.gov By using isotopically labeled substrates, such as 13C-labeled glucose, MFA can trace the flow of carbon atoms through metabolic pathways and determine the in vivo fluxes. vanderbilt.edumdpi.com
Applying MFA to organisms like Thermus thermophilus can help identify regulatory nodes and potential bottlenecks in the this compound production pathway. nih.govmdpi.com For example, MFA can reveal how the flux of carbon from central metabolism is partitioned between primary growth processes and the synthesis of specialized metabolites like carotenoids.
Key regulatory points likely exist at the commitment steps of the pathway, such as the phytoene synthase reaction in carotenoid synthesis, and the enzymes that link central metabolism to the precursor pathways, like acetyl-CoA carboxylase in fatty acid synthesis. wikipedia.org Furthermore, the expression and activity of the specific glycosyltransferases and acyltransferases are critical control points that determine the final yield and composition of thermobiszeaxanthin. nih.govmdpi.com Understanding these regulatory mechanisms through techniques like MFA is crucial for any potential metabolic engineering efforts aimed at enhancing the production of these unique carotenoids. wikipedia.org
Genetic Regulation of this compound Biosynthesis
The production of this compound is not a haphazard process but is governed by a precise set of genetic instructions and regulatory networks. These systems ensure that the bacterium can synthesize this protective compound when needed, often in response to environmental cues like light and temperature stress. The entire genetic framework for this process, from the core enzymes to the regulatory switches, is typically located on a large plasmid within the bacterium, highlighting its importance for adaptation. nih.govau.dk
Identification and Characterization of Genes Encoding this compound Biosynthetic Enzymes
The assembly of this compound is a multi-step process, beginning with the foundational carotenoid pathway and culminating in specific tailoring reactions. The genes encoding the enzymes for this pathway are often organized into functional clusters. scilit.com
The synthesis starts with the universal C5 isoprenoid precursors, which are converted to the C40 carotenoid backbone. Key genes identified in Thermus thermophilus, a close relative of T. filiformis, are responsible for the synthesis of the zeaxanthin core:
Phytoene Synthase (CrtB): This enzyme catalyzes the first committed step in C40 carotenoid biosynthesis, the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene. The gene crtB has been identified as a rate-limiting step in carotenoid production in T. thermophilus. nih.gov
Phytoene Desaturase (CrtI): This enzyme introduces a series of double bonds into the phytoene molecule to form lycopene. In T. thermophilus, the gene for phytoene dehydrogenase is located downstream of the crtB operon. nih.gov
Lycopene Cyclase (CrtY): Following desaturation, lycopene cyclase is responsible for forming the β-ionone rings at each end of the linear lycopene molecule, producing β-carotene.
β-Carotene Hydroxylase (CrtZ): This enzyme, often a cytochrome P450 monooxygenase, adds hydroxyl groups to the β-ionone rings of β-carotene to form zeaxanthin. nih.gov
Following the synthesis of zeaxanthin, two final modification steps are required to produce this compound:
Glycosylation: A specific glucosyltransferase attaches a glucose molecule to each of the hydroxyl groups on the zeaxanthin molecule, forming zeaxanthin diglucoside.
Acylation: An acyltransferase enzyme esterifies the glucose moieties with specific branched-chain fatty acids, such as 11-methyldodecanoic acid, to yield the final this compound product. nih.gov
While the core crt genes are well-characterized, the specific genes for the glycosyltransferase and acyltransferase in Thermus species are subjects of ongoing research, though the draft genome of T. filiformis provides a foundation for their identification. nih.gov
Table 1: Key Genes in the Biosynthesis of the Thermobiszeaxanthin Backbone in Thermus spp.
| Gene | Enzyme | Function in Pathway | Organism of Identification |
| crtB | Phytoene Synthase | Catalyzes the formation of phytoene from GGPP; a rate-limiting step. nih.gov | Thermus thermophilus |
| crtI | Phytoene Desaturase | Converts phytoene to lycopene through multiple desaturation steps. nih.gov | Thermus thermophilus |
| crtY | Lycopene Cyclase | Cyclizes lycopene to form β-carotene. | Inferred from pathway |
| crtZ | β-Carotene Hydroxylase | Hydroxylates β-carotene to produce zeaxanthin. nih.gov | Thermus thermophilus |
Transcriptional and Post-Transcriptional Control of this compound Pathway Genes
The expression of the carotenoid biosynthesis genes in Thermus species is intricately controlled, primarily at the transcriptional level, in response to environmental stimuli, particularly light. nih.gov In Thermus thermophilus, carotenoid production is light-inducible, a process governed by a sophisticated regulatory cascade. tandfonline.com
This network involves at least two key transcriptional regulators:
LitR (CarA/LitR family): This is a MerR-type transcriptional regulator that contains a vitamin B12-binding domain. nih.govnih.gov In the dark, LitR, in a complex with its cofactor adenosyl-B12, binds to the promoter region of the crtB operon and represses its transcription. tandfonline.comtandfonline.com This binding effectively shuts down the carotenoid production line. Upon exposure to light, the LitR-cofactor complex is inactivated, causing it to dissociate from the DNA. This dissociation lifts the repression and allows for the transcription of the biosynthetic genes to begin. tandfonline.com
A CRP/FNR Family Regulator (TTP55 in T. thermophilus): This protein acts as a transcriptional activator. nih.gov Genetic studies show that without this activator, the bacterium cannot produce carotenoids, regardless of light conditions. nih.gov It is believed that the derepression by LitR upon illumination allows this second regulator to activate the crtB operon, leading to the synthesis of the carotenoid pathway enzymes. nih.gov
Furthermore, environmental conditions such as temperature and pH can influence the profile and quantity of carotenoids produced. In T. filiformis, heat-shock responses have been shown to favor the synthesis of thermozeaxanthins and thermobiszeaxanthins, suggesting a regulatory link between thermal stress and the carotenoid pathway. researchgate.netsigmaaldrich.com This indicates that the cell actively modulates its membrane composition with these specific carotenoids to enhance stability at high temperatures. semanticscholar.org
Evolutionary Aspects of Carotenoid Biosynthesis Pathways in this compound Producing Organisms
The carotenoid biosynthesis pathway is an ancient metabolic route, and its evolution across different domains of life reveals fascinating patterns of diversification and adaptation. The pathway in bacteria of the Deinococcus-Thermus phylum is particularly noteworthy due to the production of unique carotenoids like thermozeaxanthins and deinoxanthin (B1255772), which are tailored to their extremophilic lifestyles. nih.govresearchgate.net
The core set of enzymes—CrtB, CrtI, CrtY, and CrtZ—are conserved across many different bacteria, but their evolutionary history shows divergence. For instance, the phytoene desaturation step in most non-photosynthetic bacteria and fungi is handled by a single enzyme, CrtI. This contrasts with the multi-enzyme system found in cyanobacteria and plants. Thermus species utilize the CrtI-type enzyme, placing them in a distinct lineage from oxygenic photosynthetic organisms. nih.gov
Comparative genomics of Thermus thermophilus strains reveals that the carotenoid biosynthesis gene cluster is located on a large, plastic megaplasmid rather than the main chromosome. au.dk This plasmid also carries a high number of genes related to DNA repair, including a DNA photolyase gene (phr) located within the crtB operon. nih.govau.dk This physical linkage of genes for pigment production and DNA repair strongly suggests a co-evolutionary strategy. The carotenoids produced, including the precursors to this compound, provide a shield against photo-oxidative damage, while the repair enzymes fix any DNA damage that still occurs, particularly from UV radiation. This integrated system provides a powerful defense mechanism, crucial for survival in high-temperature, high-radiation environments, and underscores the evolutionary pressure that has shaped the genetic architecture of these extremophiles. researchgate.netnih.gov
Molecular Mechanisms of Thermobiszeaxanthin 13 13 Biological Function
Role of Thermobiszeaxanthin-13-13 in Cellular Membrane Stabilization at High Temperatures
The cellular membrane is a critical barrier that maintains cellular integrity. In thermophiles, organisms that flourish at high temperatures, maintaining membrane stability is a significant challenge. Evidence suggests that this compound is a key player in this adaptation.
Structural Integration of this compound into Lipid Bilayers
This compound is thought to integrate into the lipid bilayer of cellular membranes. Its long, rigid structure is hypothesized to span the membrane, acting as a "molecular rivet." This integration is believed to decrease the fluidity of the membrane, preventing it from becoming too permeable at elevated temperatures. The polar head groups of the molecule would likely interact with the aqueous environment on either side of the membrane, while the long polyene chain would be situated within the hydrophobic core of the bilayer.
Contribution of this compound to Membrane Fluidity Maintenance in Thermophiles
While decreasing fluidity at high temperatures is crucial, maintaining an optimal level of fluidity is also essential for cellular function. It is proposed that this compound helps to maintain this delicate balance. At extremely high temperatures, it prevents the membrane from becoming overly fluid and leaky. Conversely, as temperatures fluctuate, its presence may also prevent the membrane from becoming too rigid, ensuring the proper function of membrane-bound proteins and transport systems.
This compound and Oxidative Stress Mitigation in Extremophiles
High temperatures can exacerbate the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This compound is implicated in protecting extremophiles from this threat.
Mechanism of Oxygen Diffusion Reduction by this compound in Membranes
The dense packing of this compound within the cell membrane is thought to reduce the diffusion of oxygen across it. By limiting the entry of oxygen, the molecule effectively lowers the concentration of this key ingredient for the formation of harmful ROS within the cell, thereby mitigating oxidative damage.
Response of this compound Synthesis to Heat Shock and Environmental Stressors
The synthesis of this compound appears to be a direct response to environmental challenges. Studies on extremophiles have shown that exposure to heat shock and other stressors triggers an upregulation in the production of this carotenoid. This suggests a regulated cellular mechanism to bolster defenses when faced with adverse conditions.
This compound Involvement in Cellular Stress Resistance Mechanisms
Interplay between Thermobiszeaxanthin (B1260996) and Other Adaptative Strategies in Thermophiles
Thermophilic microorganisms have developed a suite of adaptive strategies to thrive in high-temperature environments. The integrity of the cell membrane is fundamental to their survival, and this is where carotenoids like thermobiszeaxanthins play a crucial role. Their function, however, is not in isolation but is intricately linked with other cellular and molecular adaptations.
The primary role of thermobiszeaxanthins is to modulate the fluidity and stability of the cytoplasmic membrane. At elevated temperatures, lipid bilayers tend to become more fluid and permeable, which can disrupt cellular homeostasis and lead to cell lysis. Carotenoids, being rigid, lipophilic molecules, insert themselves into the membrane, thereby reducing its fluidity and enhancing its stability. This structural reinforcement of the membrane is a foundational adaptive strategy that complements other survival mechanisms.
One such mechanism is the heat shock response , which involves the synthesis of heat shock proteins (HSPs). nih.govnih.goveolss.net These molecular chaperones are responsible for the correct folding of newly synthesized proteins and the refolding of proteins denatured by heat, preventing their aggregation. eolss.netmdpi.com While HSPs address protein stability in the cytoplasm, thermobiszeaxanthins ensure the integrity of the membrane environment in which many essential proteins, such as those involved in cellular transport and energy production, reside.
The interplay between these adaptive strategies is summarized in the table below:
| Adaptive Strategy | Primary Function | Interplay with Thermobiszeaxanthins |
| Heat Shock Proteins (HSPs) | Refold denatured proteins and assist in the proper folding of new proteins. nih.govnih.goveolss.net | Thermobiszeaxanthins maintain the stability of the membrane, which houses many proteins, reducing the overall stress on the cellular protein quality control systems. |
| Compatible Solutes | Stabilize proteins and other cellular components against thermal stress and maintain osmotic balance. researchgate.netnih.govnih.gov | While compatible solutes protect the cytoplasm, thermobiszeaxanthins provide structural integrity to the cell's outer boundary. |
| DNA Repair Mechanisms | Identify and correct DNA damage caused by high temperatures and other mutagens. nih.govnih.govresearchgate.netplos.org | The antioxidant properties of thermobiszeaxanthins can reduce the levels of DNA-damaging reactive oxygen species, thus lessening the load on repair systems. researchgate.netnih.govmdpi.com |
| Membrane-Associated Carotenoids | Decrease membrane fluidity and permeability, and provide antioxidant protection. researchgate.netnih.govtandfonline.com | This foundational stability is a prerequisite for the effective functioning of other cellular adaptive mechanisms. |
General Mechanisms of Simple Glycolipid Roles in Microbial Ecology
Simple glycolipids are a diverse class of molecules composed of a carbohydrate moiety linked to a lipid. nih.govmit.edu These compounds are widespread in the microbial world and fulfill a variety of ecological roles. Carotenoid glycosides, which include thermozeaxanthins, are a subset of this group where the lipid component is a carotenoid. The functions of simple glycolipids are largely determined by their amphiphilic nature, which allows them to interact with both polar and non-polar environments.
One of the most well-documented roles of simple glycolipids is as biosurfactants . researchgate.net Their ability to reduce surface and interfacial tension allows microorganisms to increase the bioavailability of hydrophobic substrates, such as hydrocarbons, for metabolism. This is particularly important for microbes living in environments contaminated with oil or other non-polar compounds.
Simple glycolipids are also integral components of the cell envelope , where they contribute to the structural integrity and barrier function of the cell membrane and outer layers. openstax.org In some bacteria, they play a role in modulating the host immune response. For example, certain microbial glycolipids can be recognized by the immune systems of plants and animals, triggering either a defensive reaction or a symbiotic relationship. frontiersin.org
Furthermore, many simple glycolipids exhibit antimicrobial properties . nih.govmit.edu By disrupting the cell membranes of competing microorganisms, they can help to establish a niche for the producing organism. This competitive advantage is a significant factor in shaping the structure of microbial communities.
The diverse roles of simple glycolipids in microbial ecology are summarized in the interactive table below:
| Role of Simple Glycolipid | Mechanism of Action | Ecological Significance |
| Biosurfactant | Reduces surface and interfacial tension, emulsifies hydrophobic substances. researchgate.net | Enhances nutrient uptake, facilitates motility, and aids in biofilm formation. |
| Structural Component | Integrates into the cell membrane and outer layers, influencing fluidity and stability. openstax.org | Maintains cellular integrity and acts as a barrier to harmful substances. |
| Immunomodulation | Interacts with the immune receptors of host organisms. frontiersin.org | Can trigger defense responses or mediate symbiotic and pathogenic interactions. |
| Antimicrobial Agent | Disrupts the integrity of the cell membranes of other microbes. nih.govmit.edu | Reduces competition for resources and helps to establish a specific microbial niche. |
| Cell Signaling | Can act as signaling molecules in cell-to-cell communication and biofilm development. nih.gov | Coordinates microbial behavior and social interactions within a population. |
Advanced Analytical Methodologies for Thermobiszeaxanthin 13 13 Research
Chromatographic Techniques for Thermobiszeaxanthin-13-13 Isolation and Quantification
Chromatography is the cornerstone for separating this compound from complex biological matrices. The goal is to achieve high resolution and purity, which is essential for both quantification and further structural analysis. mdpi.com
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a primary technique for profiling carotenoids. mdpi.comwiley.com This method allows for the separation and tentative identification of various carotenoids in a single run based on their retention times and UV-Vis spectra.
In studies of extremophilic bacteria like Thermus filiformis, HPLC-DAD has been effectively used to analyze the carotenoid profile. researchgate.net Chromatograms recorded at 450 nm, a characteristic absorption wavelength for many carotenoids, reveal the presence of multiple related compounds. researchgate.net In such analyses, this compound appears as a distinct peak, allowing for its identification and relative quantification within the mixture. researchgate.net For instance, in one study, this compound was identified as peak (12) in a complex mixture of carotenoids extracted from Thermus filiformis. researchgate.net
Table 1: HPLC-DAD Profiling of Carotenoids in Thermus filiformis This table is based on data from a study profiling carotenoids at different cultivation temperatures. The peak numbers correspond to the chromatogram provided in the source research.
| Peak Number | Compound Identification | Monoisotopic Mass ([M+H]⁺) |
| 1 | Zeaxanthin (B1683548) monoglucoside | 731 |
| 2 | all-trans-Zeaxanthin | 569 |
| 3 | Thermozeaxanthin-11 | 899 |
| 4 | Thermozeaxanthin-12 | 913 |
| 5 | Thermozeaxanthin-13 | 927 |
| 8 | Thermozeaxanthin-15 | 955 |
| 10 | Thermozeaxanthin-16 | 969 |
| 11 | Thermozeaxanthin-17 | 983 |
| 12 | This compound | 1285 |
| 13 | Thermobiszeaxanthin-13-15 (B1260265) | 1313 |
| 14 | Thermobiszeaxanthin-15-15 | 1341 |
| Data sourced from Mandelli et al. (2017). researchgate.net |
Achieving optimal separation of this compound from structurally similar carotenoids requires careful optimization of several HPLC parameters. scirp.org The primary goal is to maximize resolution while maintaining reasonable analysis time and sharp peak shapes. inacom.nl
Key parameters that influence the separation include the mobile phase composition, stationary phase chemistry, column temperature, and flow rate. inacom.nlmdpi.com For reverse-phase HPLC, which is common for carotenoid analysis, a gradient elution using a mixture of solvents like methanol, acetonitrile, and water is often employed. researchgate.netnih.gov Adjusting the solvent gradient, pH, and type of organic modifier can significantly alter the selectivity and retention of different carotenoids. inacom.nl
The choice of the stationary phase (i.e., the column) is critical. C18 and C30 columns are widely used for carotenoid separations, with C30 columns often providing superior resolution for geometric isomers. Column temperature can also be adjusted to improve efficiency and alter selectivity. mdpi.com Smaller particle sizes in the column packing lead to higher efficiency and sharper peaks, which can help resolve closely eluting compounds. scirp.org
Table 2: Influence of Chromatographic Parameters on HPLC Separation This table summarizes the general effects of key parameters on the quality of a chromatographic separation, which are applicable to optimizing a method for this compound.
| Parameter | Primary Effect | Optimization Goal for this compound |
| Mobile Phase | Influences retention factor (k) and selectivity (α). inacom.nl | Adjust solvent strength (e.g., acetonitrile/methanol ratio) and additives to achieve baseline resolution (Rs > 1.5) from adjacent peaks like Thermobiszeaxanthin-13-15. inacom.nl |
| Stationary Phase | Determines the primary mode of interaction (e.g., hydrophobic). | Select a column (e.g., C18, C30) that provides sufficient chemical differentiation between the target analyte and matrix components. scirp.org |
| Column Temperature | Affects solvent viscosity and reaction kinetics, influencing efficiency (N) and retention. mdpi.com | Increase temperature to decrease viscosity and analysis time; however, must be balanced to avoid degradation and maintain resolution. mdpi.com |
| Flow Rate | Impacts efficiency (N) and analysis time. gcms.cz | Optimize for the best balance between resolution and speed. Lower flow rates can increase efficiency but also lengthen the run time. inacom.nl |
Spectrometric Approaches for this compound Structural Elucidation
Spectrometry provides essential information about the molecular weight and structure of this compound.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. msu.edu For large, thermally labile molecules like carotenoids, "soft" ionization techniques are preferred. In the analysis of carotenoid extracts from Thermus filiformis, HPLC coupled with mass spectrometry (LC-MS) identified a compound with a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 1285, which corresponds to this compound. researchgate.net This aligns with its known chemical formula of C78H124O14 and a calculated monoisotopic mass of approximately 1285.811 Da. lipidbank.jp
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS is particularly well-suited for the analysis of high-molecular-weight, non-volatile compounds and complex biological mixtures. bsac-conference.comresearchgate.net In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, allowing the analyte to be desorbed and ionized with minimal fragmentation. bsac-conference.com The time it takes for the resulting ions to travel to the detector is proportional to their m/z ratio, generating a characteristic mass spectrum or "fingerprint." mdpi.com This makes MALDI-ToF MS an effective method for the rapid identification of large biomolecules like this compound in microbial extracts. mdpi.combiorxiv.org
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used to characterize carotenoids. wikipedia.org The extensive system of conjugated double bonds in the polyene backbone of carotenoids is a strong chromophore, leading to intense absorption of light in the visible spectrum. wikipedia.org The resulting spectrum provides key structural information.
Table 3: Spectrometric and Spectral Data for this compound
| Analytical Technique | Parameter | Observed/Reported Value | Significance |
| Mass Spectrometry | [M+H]⁺ | 1285 | Confirms the molecular weight of the protonated molecule. researchgate.net |
| Molecular Formula | C78H124O14 | Provides the elemental composition. lipidbank.jp | |
| Molecular Weight | ~1285.81 Da | Used for precise identification. lipidbank.jp | |
| UV-Vis Spectroscopy | λmax | ~450 nm | Characteristic of the conjugated polyene chromophore; used for detection and quantification. researchgate.net |
Principles of Analytical Method Development and Validation for this compound
To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be properly developed and validated according to established guidelines, such as those from the International Council on Harmonisation (ICH). ijbpas.com Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujpronline.com
The development process involves selecting the appropriate techniques (e.g., HPLC-DAD) and optimizing the parameters to achieve the desired performance. japsonline.com Once developed, the method is subjected to a rigorous validation process that assesses several key performance characteristics. sysrevpharm.org
Table 4: Key Parameters for Analytical Method Validation This table outlines the essential components of method validation and their objectives in the context of analyzing this compound.
| Validation Parameter | Objective |
| Specificity | To demonstrate that the analytical signal is unequivocally attributable to this compound, free from interference from matrix components, impurities, or degradation products. elementlabsolutions.com |
| Linearity | To establish that the method's response is directly proportional to the concentration of this compound over a specified range. sysrevpharm.org |
| Range | To define the upper and lower concentration limits for which the method has been shown to have acceptable linearity, accuracy, and precision. elementlabsolutions.com |
| Accuracy | To determine the closeness of the measured value to the true value, often assessed by analyzing samples with a known concentration of the analyte (e.g., spiked samples). sysrevpharm.org |
| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). elementlabsolutions.com |
| Limit of Detection (LOD) | To identify the lowest concentration of this compound that can be reliably detected, but not necessarily quantified, by the method. japsonline.com |
| Limit of Quantification (LOQ) | To determine the lowest concentration of this compound that can be measured with acceptable accuracy and precision. japsonline.com |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in procedural parameters (e.g., mobile phase pH, column temperature), indicating its reliability during normal use. japsonline.com |
| Information compiled from general principles of analytical method validation. japsonline.comsysrevpharm.orgelementlabsolutions.com |
Establishing Linearity and Range for this compound Analytical Procedures
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area from the HPLC-PDA chromatogram) against the known concentration of the analyte. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be ≥ 0.998. nih.gov
The analytical range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. rsc.org This range is defined by the Limit of Quantification (LOQ) at the lower end and the highest concentration of the calibration curve at the upper end.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the instrument but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable accuracy and precision. rsc.org
For carotenoid analysis, the working range often spans several orders of magnitude to accommodate varying concentrations in different biological samples. isfcppharmaspire.com
Table 2: Representative Linearity and Range Data for an HPLC-PDA Method
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 (LOQ) | 15.2 |
| 1.0 | 31.5 |
| 5.0 | 155.8 |
| 10.0 | 309.1 |
| 25.0 | 780.5 |
| 50.0 | 1545.3 |
| 100.0 | 3101.7 |
| Linearity Parameters | |
| Regression Equation | y = 30.95x + 1.25 |
| Coefficient of Determination (r²) | 0.9995 |
| Range | 0.5 - 100.0 µg/mL |
| LOD | 0.15 µg/mL |
Specificity and Robustness Considerations in this compound Analysis
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In the analysis of this compound from Thermus thermophilus, specificity is crucial due to the potential presence of other related carotenoids (e.g., thermozeaxanthins, other thermobiszeaxanthins) and cellular lipids. researchgate.netnih.gov
Specificity is typically confirmed by:
Peak Purity Analysis: Using a photodiode array (PDA) detector to compare the UV-Vis spectra across the entire peak of the analyte. A pure peak will have consistent spectra.
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS/MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragmentation patterns. nih.govwiley.com
Analysis of Blank and Spiked Matrices: Demonstrating that no interfering peaks are present at the retention time of this compound in a blank matrix.
Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. rsu.ac.th This provides an indication of its reliability during normal usage. For an HPLC method, robustness is tested by intentionally varying parameters such as:
Mobile phase composition (e.g., ±2% variation in solvent ratio)
Column temperature (e.g., ±2-5 °C)
Flow rate (e.g., ±0.1 mL/min)
Detection wavelength (e.g., ±2 nm)
The effect of these changes on the analytical results (e.g., peak area, retention time) is evaluated, often using statistical analysis like an ANOVA test. rsu.ac.th The method is considered robust if the results remain within acceptable criteria, typically a low RSD. isfcppharmaspire.com
Table 3: Example of a Robustness Study for this compound Analysis
| Parameter Varied | Modification | Retention Time (min) | Peak Area (mAU*s) | %RSD of Peak Area |
| Standard Condition | - | 15.42 | 780.5 | - |
| Flow Rate | 0.9 mL/min | 17.13 | 866.9 | 1.3 |
| 1.1 mL/min | 14.01 | 709.2 | ||
| Column Temperature | 28 °C | 15.58 | 775.1 | 0.9 |
| 32 °C | 15.25 | 789.3 | ||
| Mobile Phase Acetonitrile | +2% | 15.21 | 782.4 | 0.5 |
| -2% | 15.63 | 776.9 |
Biotechnological Production and Metabolic Engineering of Thermobiszeaxanthin 13 13
Strategies for Enhanced Thermobiszeaxanthin-13-13 Production in Native Hosts
Enhancing the productivity of microorganisms that naturally synthesize this compound or closely related carotenoids is a primary strategy. This involves refining cultivation processes and genetically modifying the host's own metabolic networks to channel more resources towards the desired product.
The optimization of fermentation media and culture conditions is a critical step for improving the yield of microbial metabolites before scaling up production frontiersin.org. By systematically adjusting environmental parameters, it is possible to significantly boost the accumulation of carotenoids. For instance, in studies with the carotenoid-producing strain Deinococcus xibeiensis R13, modifying culture conditions led to an 84% increase in total carotenoid yield. nih.gov Key parameters that influence production include nutrient sources, temperature, pH, and the presence of cofactors.
Key findings from the optimization of carotenoid production in D. xibeiensis R13, which serve as a reference for this compound, include:
Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources can have a profound impact on product synthesis. In some fermentation processes, slowly assimilated carbon sources like lactose are preferred over glucose to avoid carbon catabolite repression, which can inhibit the production of secondary metabolites. frontiersin.org For D. xibeiensis R13, a combination of fructose and tryptone at a specific carbon-to-nitrogen (C/N) ratio was found to be optimal. nih.gov
Temperature and pH: The maximum carotenoid yield for this strain was achieved at an initial temperature of 30°C and a pH of 7.0. nih.gov
Metal Ions: The addition of certain metal ions can enhance enzymatic activities within the biosynthetic pathway. A concentration of 10 µM Fe²⁺ was identified as optimal for carotenoid production in D. xibeiensis R13. nih.gov
Under these optimized conditions, the total carotenoid yield reached 6.64 mg/L, and the biomass increased to 7.22 g/L, a 2.19-fold improvement over non-optimized conditions. nih.gov Response surface methodology (RSM) is a common statistical technique used to systematically optimize these variables to maximize yield. frontiersin.orgmdpi.com
Table 1: Optimized Fermentation Parameters for Carotenoid Production in Deinococcus xibeiensis R13
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 30°C | nih.gov |
| pH | 7.0 | nih.gov |
| Carbon Source | Fructose | nih.gov |
| Nitrogen Source | Tryptone | nih.gov |
| C/N Ratio | 1:5 | nih.gov |
| Metal Ion | 10 µM Fe²⁺ | nih.gov |
Beyond optimizing growth conditions, direct genetic modification of the native host's metabolic pathways is a powerful strategy. Metabolic engineering aims to redirect the flow of carbon and energy towards the synthesis of the target compound. mdpi.com This involves upregulating the expression of key genes in the this compound biosynthetic pathway and downregulating or eliminating genes in competing pathways that divert precursors away from the target molecule.
General strategies applicable to enhancing this compound yield include:
Pathway Upregulation: Increasing the expression of rate-limiting enzymes in the carotenoid biosynthesis pathway can significantly boost production. This is often achieved by placing the corresponding genes under the control of strong, inducible promoters.
Blocking Competing Pathways: Identifying and knocking out genes responsible for metabolic pathways that compete for essential precursors, such as acetyl-CoA, can increase the pool of molecules available for xanthophyll synthesis. mdpi.com
Enhancing Precursor Supply: Engineering central carbon metabolism to produce more of the fundamental building blocks for carotenoids (isoprenoids) is a common and effective approach.
These genetic interventions are guided by an understanding of the organism's metabolic network and can lead to substantial improvements in product yield. kaist.ac.kr
Heterologous Production of this compound in Engineered Microorganisms
When a native host is difficult to cultivate or genetically manipulate, or when its natural production levels are too low, transferring the biosynthetic pathway into a well-characterized industrial microorganism is a preferred strategy. This "heterologous production" leverages robust microbial hosts that are optimized for large-scale fermentation. mdpi.com
The choice of a heterologous host is critical for the successful production of xanthophylls. Ideal hosts are those with a well-understood genetic background, rapid growth rates, and a high flux through precursor pathways. Several model microorganisms have been successfully engineered for xanthophyll production and would be suitable candidates for this compound synthesis. mdpi.com
Table 2: Potential Host Systems for Heterologous Xanthophyll Production
| Host Microorganism | Key Advantages | Reference |
|---|---|---|
| Escherichia coli | Rapid growth, well-established genetic tools, high-density cultivation. | mdpi.com |
| Saccharomyces cerevisiae | GRAS (Generally Recognized as Safe) status, robust for industrial fermentation, established engineering tools. | mdpi.comdtu.dk |
| Yarrowia lipolytica | High production of acetyl-CoA (a key precursor), oleaginous nature. | mdpi.comdtu.dk |
| Pichia pastoris | High-density growth, strong inducible promoters for high protein expression. | mdpi.com |
The reconstruction process begins with identifying all the necessary genes for the this compound biosynthetic pathway. These genes are then introduced into the selected host organism. A common approach for xanthophylls like zeaxanthin (B1683548) involves first establishing a β-carotene producing chassis by introducing the necessary carotenoid synthesis (Crt) genes. mdpi.com Subsequently, a gene encoding an enzyme capable of hydroxylating the β-ionone rings of β-carotene, such as β-carotene hydroxylase (CrtZ), is expressed to convert the precursor into the desired xanthophyll. mdpi.com
Optimization in the non-native host often involves:
Codon Optimization: Adapting the DNA sequence of the introduced genes to match the codon usage bias of the host organism to ensure efficient translation.
Promoter Engineering: Selecting promoters with appropriate strength and regulation to balance the expression levels of pathway enzymes, avoiding the accumulation of toxic intermediates.
Pathway Balancing: Fine-tuning the expression of each enzyme in the pathway to maximize flux towards the final product and prevent metabolic bottlenecks.
Computational and Systems Biology Approaches for this compound Engineering
Modern metabolic engineering is increasingly supported by computational tools and systems biology to accelerate the design-build-test-learn cycle. nih.gov These approaches allow for the in silico prediction of metabolic behavior and the identification of optimal genetic engineering strategies before they are implemented in the lab.
Key computational approaches include:
Flux Balance Analysis (FBA): FBA is a mathematical method used to predict the distribution of metabolic fluxes throughout a cell's metabolic network. It can be used to identify reactions that are bottlenecks for this compound production and to predict the effects of gene knockouts on yield. kaist.ac.krresearchgate.net
¹³C Metabolic Flux Analysis (¹³C-MFA): This experimental technique uses stable isotope labeling to precisely quantify intracellular metabolic fluxes. researchgate.net It provides a detailed map of carbon flow, revealing actual pathway activities and bottlenecks that can be targeted for engineering. researchgate.net
Enzyme and Pathway Modeling: Computational tools can model enzyme-substrate interactions (molecular docking) and predict the thermodynamic feasibility of engineered pathways. nih.govmdpi.com This helps in selecting the most efficient enzymes for pathway reconstruction and identifying potential thermodynamic hurdles that might limit production. nih.gov
By integrating these computational models with experimental data, researchers can develop more rational and effective strategies for engineering microorganisms, ultimately leading to higher titers, yields, and productivities of this compound.
Genome-Scale Metabolic Network Reconstruction for this compound' Producers
The foundation for any systems-level metabolic engineering effort is a comprehensive and accurate genome-scale metabolic model (GSMM) of the producing organism. For this compound', a key producing organism is the extremely thermophilic bacterium Thermus thermophilus. The reconstruction of a GSMM for a specific organism is a meticulous process that integrates genomic data with biochemical and physiological information. nih.gov
The process of reconstructing the GSMM for a this compound' producer like T. thermophilus typically involves the following key steps:
Draft Model Construction: This initial step involves the automated compilation of genetic and metabolic information from genome annotations and biochemical databases. nih.gov This draft model provides a preliminary framework of the organism's metabolic capabilities.
Manual Curation: The draft model undergoes extensive manual curation to ensure accuracy. This includes verifying the elemental and charge balance of each reaction and confirming the gene-protein-reaction (GPR) associations. nih.gov
Gap Filling: A significant challenge in reconstructing the metabolic network for unique compounds like this compound' is the presence of "gaps" in the biosynthetic pathway. nih.gov These gaps represent missing enzymatic reactions that are not readily identifiable from the organism's genome annotation. For the synthesis of thermozeaxanthin and thermobiszeaxanthin (B1260996) in T. thermophilus, for instance, initial models lacked the necessary glycosyltransferase and acyltransferase reactions. nih.gov To address this, information from other organisms known to perform similar biochemical transformations is used to infer and add the missing reactions. For example, reactions catalyzed by glycosyltransferases and acyltransferases from organisms like Staphylococcus aureus and Halobacillus halophilus were incorporated to complete the pathway from zeaxanthin to the final products. nih.gov
Model Refinement: The model is further refined by incorporating organism-specific information, such as the composition of its biomass, which is crucial for simulating cell growth. For thermophiles, this includes unique cellular components that contribute to their stability at high temperatures, such as specific fatty acids and polyamines. nih.gov
A successfully reconstructed GSMM, such as the iTT548 model for T. thermophilus, provides a holistic view of the organism's metabolism, encompassing hundreds of genes, reactions, and metabolites. nih.gov
| Component | Description | Example in T. thermophilus Model (iTT548) |
| Genes | The number of unique genes included in the model that have a metabolic function. | 548 nih.gov |
| Reactions | The total number of biochemical reactions, including intracellular and transport reactions. | 796 nih.gov |
| Metabolites | The number of unique metabolic compounds involved in the network. | 635 nih.gov |
| Compartments | The different cellular locations where reactions occur (e.g., cytoplasm, periplasm). | Cytoplasm, Periplasm, Extracellular |
| Biomass Equation | A specific reaction that represents the production of all necessary cellular components for growth. | Includes specific amino acids, nucleotides, lipids, and cofactors required for thermophilic life. nih.gov |
In Silico Flux Analysis to Identify Targets for this compound' Overproduction
With a validated GSMM, in silico flux analysis techniques, such as Flux Balance Analysis (FBA), can be employed to simulate the metabolic state of the cell and identify genetic manipulation targets for overproducing a desired compound. FBA is a mathematical approach that predicts the distribution of metabolic fluxes through a network at a steady state, typically with the objective of maximizing biomass production.
To identify targets for this compound' overproduction in an organism like T. thermophilus, the following in silico strategies can be applied:
Objective Function Modification: The standard objective function of maximizing biomass can be modified to maximize the flux towards this compound' production. This allows for the identification of metabolic states that favor the synthesis of the target compound.
Gene Deletion Studies: In silico single or multiple gene deletions can be performed to identify knockout targets that redirect metabolic flux towards the this compound' pathway. For carotenoid biosynthesis, this often involves deleting genes in competing pathways that drain the precursor pool.
Gene Overexpression Analysis: The model can be used to predict the effect of overexpressing key genes in the biosynthetic pathway. For this compound', this would include genes encoding enzymes in the upstream methylerythritol phosphate (B84403) (MEP) pathway, as well as the specific carotenoid biosynthesis genes.
Based on the known biosynthesis pathway of zeaxanthin (the precursor to this compound'), several potential targets for metabolic engineering in T. thermophilus can be identified through in silico analysis.
| Target Type | Gene/Pathway Target | Rationale for Targeting | Expected Outcome from in Silico Analysis |
| Overexpression | crtE (geranylgeranyl diphosphate (B83284) synthase) | Increases the supply of the C20 precursor for carotenoid synthesis. | Increased flux towards phytoene (B131915) and downstream carotenoids. |
| Overexpression | crtB (phytoene synthase) | Commits the precursor to the carotenoid pathway. | Increased production of phytoene, the first C40 carotenoid. |
| Overexpression | crtI (phytoene desaturase) | Catalyzes multiple desaturation steps leading to lycopene (B16060). | Increased lycopene and subsequent carotenoid formation. |
| Overexpression | crtY (lycopene cyclase) | Converts lycopene to β-carotene. | Increased availability of the direct precursor for zeaxanthin. |
| Overexpression | crtZ (β-carotene hydroxylase) | Catalyzes the hydroxylation of β-carotene to form zeaxanthin. frontiersin.org | Increased accumulation of zeaxanthin, the immediate precursor to this compound'. |
| Overexpression | Glycosyltransferases & Acyltransferases | Catalyze the final steps in this compound' synthesis. | Increased conversion of zeaxanthin to the final product. |
| Knockout/Downregulation | Competing pathways for precursors (e.g., other terpenoid pathways) | Redirects carbon flux from competing pathways towards carotenoid biosynthesis. | Increased availability of geranylgeranyl diphosphate for the carotenoid pathway. |
The insights gained from these in silico analyses provide a rational basis for designing metabolic engineering strategies. By predicting the effects of genetic modifications before they are implemented in the laboratory, these computational approaches can significantly accelerate the development of microbial strains with enhanced production of this compound'.
Future Research Directions and Challenges in Thermobiszeaxanthin 13 13 Studies
Unexplored Biological Roles and Molecular Interactions of Thermobiszeaxanthin-13-13
While this compound is thought to stabilize the membranes of thermophilic bacteria, the precise mechanisms and the full spectrum of its biological activities remain largely unexplored. researchgate.netresearchgate.net Future research should focus on elucidating these functions and interactions at a molecular level.
A primary hypothesis is that these carotenoids contribute to the stability of the bacterial membrane. researchgate.netresearchgate.netresearchgate.net Key research questions involve understanding how the long fatty acid chains and glucoside moieties of this compound interact with the lipid bilayer to maintain its integrity under extreme thermal stress. Beyond membrane stabilization, its potential as an antioxidant, a common feature of carotenoids, is a critical area for investigation, particularly its efficacy in quenching reactive oxygen species at elevated temperatures. researchgate.net Furthermore, its potential involvement in cell-to-cell communication and the formation of protective biofilms, similar to other microbial exopolysaccharides, warrants investigation. researchgate.net
| Research Area | Key Questions & Future Directions |
| Membrane Physics | How does the molecule's structure specifically influence membrane fluidity, thickness, and permeability at high temperatures? |
| Antioxidant Activity | Does this compound protect the cell from oxidative damage induced by heat stress? What is its quenching capacity against various reactive oxygen species? |
| Protein Interactions | Does it interact with specific membrane proteins, such as transporters or enzymes, to modulate their function in a thermophilic environment? |
| Cellular Communication | Could this compound or its derivatives act as signaling molecules within a bacterial colony? |
Advancements in Biosynthetic Pathway Elucidation and Enzyme Engineering for this compound
The complete biosynthetic pathway of this compound is not fully characterized, presenting a significant hurdle to its study and production. While the pathway to its precursor, zeaxanthin (B1683548), is understood and involves a β-carotene hydroxylase (CYP175A1 in T. thermophilus), the subsequent enzymatic steps are unknown. researchgate.net
Future work must focus on identifying the specific enzymes responsible for the final modifications: a glycosyltransferase that attaches the glucose units to zeaxanthin and an acyltransferase that esterifies the glucose with fatty acids. nih.gov Identifying the genes encoding these novel enzymes is the first step toward their characterization and subsequent engineering. Enzyme engineering efforts could then be applied to improve catalytic efficiency, enhance thermal stability, or alter substrate specificity to produce novel variants of the molecule with potentially enhanced properties.
| Enzyme Type | Hypothesized Function | Research Goal |
| β-Carotene Hydroxylase | Catalyzes the formation of zeaxanthin from β-carotene. researchgate.net | Characterize substrate specificity and reaction mechanism of CYP175A1. researchgate.net |
| Glycosyltransferase | Attaches glucose moieties to the zeaxanthin backbone. | Isolate and identify the gene; characterize the enzyme's kinetics and structure. |
| Acyltransferase | Esterifies the glucose moieties with specific fatty acids. | Isolate and identify the gene; determine its fatty acid substrate preference. |
Innovative Biotechnological Strategies for Sustainable this compound Production
Currently, this compound is sourced from its native producer, Thermus thermophilus. researchgate.net This approach is often limited by the slow growth of extremophiles and potentially low yields. A key future challenge is to develop robust and sustainable production platforms through metabolic engineering and synthetic biology.
The most promising strategy is the heterologous expression of the entire biosynthetic pathway in a well-characterized industrial microorganism, such as Escherichia coli or Saccharomyces cerevisiae. lipidbank.jpresearchgate.net This involves transferring the genes for zeaxanthin production along with the newly identified genes for glycosylation and acylation into the host organism. researchgate.net Success in this area hinges on optimizing the metabolic flux towards the carotenoid pathway and ensuring a sufficient supply of precursors like fatty acids and UDP-glucose. Such engineered microbial cell factories could enable scalable and cost-effective production, paving the way for broader research and potential commercial applications. nih.govresearchgate.net
| Strategy | Description | Challenges & Opportunities |
| Heterologous Host | Transferring the complete biosynthetic pathway into an industrial host like E. coli or yeast. researchgate.net | Pathway balancing, precursor supply optimization, host tolerance to the final product. |
| Pathway Optimization | Using synthetic biology tools to fine-tune gene expression and enzyme activity. | Development of dynamic regulatory circuits to control metabolic flux in response to cell growth. |
| Fermentation Process | Developing optimized bioreactor conditions (media, temperature, pH) for the engineered host. | Scaling up from lab to industrial production while maintaining high yields. |
Development of Novel Analytical Platforms for Comprehensive this compound Profiling
Accurate and comprehensive analysis is fundamental to all aspects of this compound research. High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS), is the current standard for the separation and identification of these carotenoids. researchgate.netresearchgate.netresearchgate.net
However, future progress requires the development of more advanced and high-throughput analytical platforms. There is a need for methods that can rapidly screen large libraries of engineered microbial strains for production levels. Furthermore, advanced MS techniques, such as tandem MS (MS/MS), are needed for detailed structural elucidation of novel analogues and for differentiating between highly similar structures like this compound, -13-15, and -15-15. researchgate.net Establishing standardized reference materials and protocols is also crucial to ensure data comparability across different research groups. researchgate.net
| Analytical Technique | Application in this compound Research | Future Advancement |
| HPLC-DAD-MS | Separation, quantification, and identification of thermobiszeaxanthins and related compounds. researchgate.netresearchgate.netresearchgate.net | Miniaturization for high-throughput screening; development of novel stationary phases for improved isomer separation. |
| Tandem MS (MS/MS) | Detailed structural characterization and fragmentation analysis. | Application to identify and characterize novel, engineered carotenoid structures. |
| NMR Spectroscopy | Definitive structural elucidation of purified compounds. | Improving sensitivity to reduce the amount of purified material required. |
Comparative Omics Approaches to Understand this compound Regulation and Function
A systems-level understanding of this compound requires the integration of multiple "omics" datasets. Multi-omics analyses have already been used to reveal thermal adaptation strategies in Thermus species, implicating carotenoid metabolism as a crucial component. researchgate.net
Future research should leverage comparative omics to build a comprehensive model of the compound's regulation and function. Comparative genomics, contrasting the genomes of T. thermophilus with related bacteria, can help pinpoint the specific gene clusters responsible for its unique biosynthesis. researchgate.net Transcriptomics can reveal how the expression of these genes is regulated in response to temperature and other environmental stressors. Proteomics can identify the expressed enzymes and quantify their abundance, while metabolomics can profile the dynamic changes in the carotenoid pool, directly linking genetic regulation to functional output. researchgate.net Integrating these datasets will be the ultimate key to unlocking the complete biological story of this compound.
| Omics Approach | Objective | Expected Outcome |
| Comparative Genomics | Identify the biosynthetic gene cluster for this compound by comparing genomes of producing and non-producing species. researchgate.net | Discovery of novel glycosyltransferase and acyltransferase genes. |
| Transcriptomics | Analyze gene expression changes under varying thermal stress conditions. | Understanding of the regulatory networks that control production. |
| Proteomics | Quantify the abundance of biosynthetic enzymes. | Correlation of enzyme levels with carotenoid accumulation. |
| Metabolomics | Profile the dynamic changes in carotenoid and lipid precursors. researchgate.net | A detailed map of metabolic flux and the functional response to stimuli. |
Q & A
Q. What experimental controls are critical for ensuring reproducibility in Thermobiszeaxanthin-13-13’s cytotoxicity assays?
- Methodological Answer : Include positive controls (doxorubicin), vehicle controls (DMSO), and cell viability controls (MTT assay). Validate results across multiple cell lines and use ANOVA with post-hoc tests (Tukey’s HSD) for statistical significance .
Key Methodological Considerations
- Data Contradiction Analysis : Follow iterative cycles of hypothesis testing, replication, and peer review to address inconsistencies .
- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and allocate tasks using Gantt charts .
- Literature Sourcing : Differentiate primary/secondary sources via tools like Zotero, and prioritize journals with Impact Factors >3.0 .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
